2-Methyloxazole-4-carbaldehyde
Description
Historical Context and Evolution of Oxazole (B20620) Synthesis Methodologies
The field of oxazole chemistry began to gain prominence with early syntheses in the late 19th and early 20th centuries. tandfonline.comnumberanalytics.com One of the first methods to produce a substituted oxazole was the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, which utilized cyanohydrins and aldehydes. wikipedia.org Over the decades, a variety of named reactions have become cornerstones of oxazole synthesis.
Classic Oxazole Synthesis Methods:
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylaminoketones. tandfonline.comnumberanalytics.com
Fischer Oxazole Synthesis: As mentioned, this was one of the first methods developed for producing 2,5-disubstituted oxazoles. wikipedia.org
Bredereck Reaction: This approach synthesizes oxazole derivatives by reacting α-haloketones with amides. tandfonline.comijpsonline.com
Van Leusen Oxazole Synthesis: A widely used method that reacts aldehydes with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. ijpsonline.commdpi.comnih.gov
Cornforth Rearrangement: A thermal rearrangement reaction of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.orgnih.gov
The evolution of synthetic methodologies has been driven by the need for greater efficiency, milder reaction conditions, and higher yields. ijpsonline.com In recent years, there has been a significant shift towards "green chemistry" approaches, which aim to reduce the use of hazardous substances and minimize environmental impact. ijpsonline.com These modern techniques often offer improved energy efficiency and shorter reaction times.
Evolution of Synthesis Techniques
| Method Type | Description | Advantages |
|---|---|---|
| Conventional Methods | Includes classic named reactions often requiring harsh conditions (e.g., strong acids, high temperatures). | Well-established and understood. |
| Catalytic Synthesis | Employs metal catalysts (e.g., gold, palladium, copper) to facilitate cyclization and coupling reactions. tandfonline.comijpsonline.com | High efficiency and selectivity. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat the reaction mixture. | Drastically reduced reaction times, often higher yields. ijpsonline.com |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic waves to induce cavitation, enhancing reaction rates. | Reduced reaction times, energy-efficient. |
| Ionic Liquids/Green Solvents | Employs non-volatile, often recyclable solvents to replace traditional volatile organic compounds. | Lower environmental impact, potential for catalyst recycling. mdpi.com |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. | Scalable, efficient, and offers better control over reaction parameters. |
The Oxazole Ring System in Organic Synthesis and Medicinal Chemistry
The oxazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets like enzymes and receptors through non-covalent bonds. jetir.orgtandfonline.com This has led to the development of numerous oxazole-containing compounds with diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. bohrium.comrsc.org The U.S. Food and Drug Administration (FDA) has approved over 20 drugs containing oxazole or its isomer, isoxazole (B147169). rsc.org
In organic synthesis, the oxazole ring is a versatile intermediate. slideshare.net It can participate in various reactions, such as:
Diels-Alder Reactions: Alkoxy-substituted oxazoles can act as dienes in Diels-Alder reactions, providing a well-developed route to pyridine (B92270) systems, including precursors to vitamin B6. wikipedia.orgresearchgate.net
Electrophilic and Nucleophilic Substitutions: Depending on the existing substituents, the oxazole ring can undergo electrophilic substitution, typically at the C5 position, or nucleophilic substitution, often at C2. wikipedia.orgtandfonline.com
Organometallic Reactions: The oxazole ring can be deprotonated to form lithiated intermediates, which can then be reacted with various electrophiles to introduce new functional groups. wikipedia.org
Establishing the Academic Relevance of 2-Methyloxazole-4-carbaldehyde as a Heterocyclic Aldehyde
This compound is an organic compound featuring a five-membered oxazole ring with a methyl group at the second position and a formyl (aldehyde) group at the fourth. lookchem.com It is recognized as a key intermediate and a versatile building block in organic synthesis and pharmaceutical research. chemimpex.comlookchem.com
The academic and industrial relevance of this compound stems from its unique structure. The aldehyde functional group provides a reactive site for a multitude of chemical transformations, including condensation reactions and nucleophilic additions, making it an ideal precursor for the synthesis of more complex heterocyclic compounds. chemimpex.com The stability of the oxazole ring, combined with the reactivity of the aldehyde, makes it a valuable tool for chemists. chemimpex.com Its importance is underscored by the development of methods for its large-scale preparation, which is crucial for its application in producing significant quantities of target molecules, such as drug candidates. acs.orgresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 113732-84-6 | lookchem.com, chemicalbook.com, sigmaaldrich.com |
| Molecular Formula | C₅H₅NO₂ | sigmaaldrich.com, dycnchem.com |
| Molecular Weight | 111.10 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 65-75 °C | lookchem.com, sigmaaldrich.com |
| Boiling Point | 183 °C | lookchem.com |
| Density | 1.189 g/cm³ | lookchem.com |
| Flash Point | 64 °C | lookchem.com |
Overview of Key Research Domains Pertaining to this compound
The utility of this compound as a chemical intermediate has led to its application across several key research and development domains. chemimpex.com
Pharmaceutical Synthesis: The compound is a crucial starting material for synthesizing pharmaceutical agents. lookchem.com It serves as an intermediate in the development of drugs, particularly those with anti-inflammatory and antimicrobial activities. chemimpex.comchemimpex.com
Organic Synthesis: In a broader sense, it is a valuable building block for constructing complex molecules and novel compounds. chemimpex.com Its aldehyde group can be converted into other functionalities, enabling the synthesis of diverse molecular scaffolds. thieme-connect.de
Agrochemicals: It plays a role in the formulation of agrochemicals, where it is used as a precursor in the design of effective pesticides and other crop protection agents. chemimpex.comlookchem.com
Flavor and Fragrance Industry: The compound is explored for its potential applications in creating unique flavoring agents and fragrances for the food and cosmetic industries. chemimpex.comlookchem.com
Material Science: Research is being conducted on its use in creating advanced materials, such as specialized polymers and coatings, leveraging its unique chemical properties. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-6-5(2-7)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUEWKXKTYCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454122 | |
| Record name | 2-Methyloxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113732-84-6 | |
| Record name | 2-Methyloxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Methyloxazole 4 Carbaldehyde
Laboratory-Scale Preparation of 2-Methyloxazole-4-carbaldehyde
The laboratory-scale synthesis of this compound involves the construction of the core oxazole (B20620) ring and the subsequent introduction or modification of the aldehyde functional group. These strategies can be broadly categorized into convergent and divergent approaches, followed by specific functional group interconversions to yield the target aldehyde.
Convergent and Divergent Synthetic Routes to the Oxazole Core
The construction of the 2-methyloxazole (B1590312) core can be approached from two distinct strategic standpoints: convergent synthesis and divergent synthesis.
A convergent synthesis would involve the preparation of separate fragments that are later combined to form the oxazole ring with the desired substituents. For this compound, this could entail the synthesis of a fragment containing the C4 and C5 atoms of the oxazole ring, and another fragment providing the N3, C2, and the 2-methyl group. These fragments are then coupled in a later step to form the heterocyclic core.
Conversely, a divergent synthesis typically begins with a pre-formed, often simpler, oxazole derivative that is subsequently functionalized. nih.gov For instance, a synthetic route could commence with a 2-methyloxazole core, which is then subjected to reactions to introduce the carbaldehyde group at the C4 position. nih.govresearchgate.net This approach allows for the generation of a variety of 4-substituted 2-methyloxazole derivatives from a common intermediate.
Functional Group Interconversions Leading to the Aldehyde Moiety
Once the 2-methyloxazole core with a suitable precursor functional group at the 4-position is in hand, the final step is the conversion of this group into the desired aldehyde moiety. Several reliable methods are employed for this transformation, primarily involving the reduction of carboxylic acid derivatives. researchgate.netnih.govrsc.orgconsensus.app
A robust and frequently utilized method for the synthesis of aldehydes is the reduction of N-methoxy-N-methyl amides, also known as Weinreb amides. researchgate.net This approach is particularly advantageous as the intermediate metal-chelated species is stable and resists over-reduction to the alcohol.
In the context of this compound synthesis, the corresponding N-methoxy-N-methyl amide of 2-methyloxazole-4-carboxylic acid can be treated with a reducing agent like Lithium Aluminium Hydride (LiAlH₄). researchgate.net The reaction proceeds through a stable intermediate which, upon aqueous workup, hydrolyzes to afford the aldehyde. This method has been successfully applied in the large-scale preparation of the target compound. researchgate.net
| Reagent | Substrate | Product | Key Features |
| Lithium Aluminium Hydride (LiAlH₄) | 2-Methyloxazole-4-N-methoxy-N-methylamide | This compound | Forms a stable intermediate, preventing over-reduction. |
Another prevalent method for the synthesis of aldehydes is the partial reduction of esters. Diisobutylaluminium hydride (DIBALH) is a powerful and selective reducing agent commonly employed for this transformation. The reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding alcohol.
For the preparation of this compound, the corresponding ethyl or methyl ester of 2-methyloxazole-4-carboxylic acid can be reduced using DIBALH. The bulky nature of the DIBALH reagent helps in stopping the reduction at the aldehyde stage.
| Reagent | Substrate | Product | Key Features |
| Diisobutylaluminium hydride (DIBALH) | Ethyl 2-methyloxazole-4-carboxylate | This compound | Requires low temperatures to prevent over-reduction. |
Process Development and Large-Scale Manufacturing of this compound
The transition from laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges, including process safety, scalability, cost-effectiveness, and product purity.
Strategies for Multikilogram Batch Production
The large-scale preparation of this compound has been successfully demonstrated, with methods developed for producing tens of kilograms of the material. researchgate.net A key strategy in the multikilogram batch production is the utilization of the Lithium Aluminium Hydride reduction of the corresponding N-methoxy-N-methyl amide. researchgate.net This process has been optimized for large-scale operations, including workup and isolation procedures to ensure the desired purity and yield. researchgate.net The choice of this route for large-scale production highlights its robustness, reliability, and scalability.
Optimization of Reaction Conditions for Industrial Viability
The transition of a synthetic route from laboratory scale to industrial production necessitates rigorous optimization of reaction conditions to ensure safety, efficiency, and economic viability. For the large-scale preparation of this compound, a key described method involves the reduction of an N-methoxy-N-methyl amide precursor using a reducing agent like lithium aluminium hydride. researchgate.net The optimization of such a process involves a multi-faceted approach, systematically adjusting various parameters to maximize yield and purity while minimizing costs and operational hazards.
Key parameters for optimization in the synthesis of heterocyclic compounds include the choice of solvent, reaction temperature, and the stoichiometry of the starting materials. researchgate.netresearchgate.netijpsonline.com Continuous flow chemistry and microwave-assisted synthesis are modern techniques that can enhance reaction kinetics and heat transfer, leading to reduced reaction times and lower energy requirements. ijpsonline.comreachemchemicals.com For instance, a synthesis performed under reflux conditions might show a significantly higher yield compared to the same reaction carried out at room temperature. The concentration and equivalents of reagents also play a critical role; adjusting these can lead to substantial improvements in product yield.
Table 1: Key Parameters for Industrial Synthesis Optimization
Purity and Isolation Techniques for Large-Scale Preparations
Achieving high purity is critical for pharmaceutical intermediates. For large-scale batches of this compound, isolation and purification strategies must be robust, scalable, and efficient. researchgate.net The physical characteristics of the molecule can present significant challenges in this regard. researchgate.net
Crystallization is a primary and highly effective method for the purification of this compound on an industrial scale. researchgate.net This technique leverages differences in solubility between the desired product and impurities in a given solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure product crystallizes out, leaving impurities behind in the solvent. Other viable large-scale techniques include distillation, extraction, and chromatography, with the choice depending on the specific physical properties of the compound and its impurities.
Table 2: Large-Scale Purity and Isolation Techniques
Green Chemistry Principles in this compound Synthesis
Green chemistry is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles, aiming for more sustainable manufacturing pathways. [14, 15]
A core tenet of green chemistry is the prevention of waste at the source. This is closely tied to the concept of atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. [16, 21] Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste than reactions like substitutions and eliminations, where parts of the reactants are lost as byproducts. [20, 21]
In the context of oxazole synthesis, designing routes that maximize the incorporation of all starting materials into the final this compound structure is a key goal. [9, 10] For example, a synthetic pathway that assembles the oxazole ring through a cycloaddition reaction would theoretically have a 100% atom economy, representing an ideal green process.
Solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and potential environmental impact. [17, 18] The principles of green chemistry advocate for the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. [2, 11] Water, supercritical fluids, ionic liquids, and bio-derived solvents like glycerol (B35011) and ethyl lactate (B86563) are increasingly explored as alternatives to conventional volatile organic compounds (VOCs). [1, 6] The selection of a solvent should consider its entire lifecycle, including toxicity, environmental persistence, and recyclability.
The energy required to perform a chemical synthesis is a significant factor in its environmental and economic cost. Green chemistry emphasizes designing processes that are energy-efficient. [3, 17] This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. reachemchemicals.com Process optimization plays a crucial role here; minimizing reaction times and developing catalytic processes that lower the activation energy of a reaction can lead to substantial energy savings. [4, 13] Furthermore, the adoption of modern technologies like microwave-assisted synthesis can dramatically reduce energy consumption compared to traditional heating methods. [8, 15] In the broader manufacturing context, energy efficiency extends to optimizing heating, ventilation, and air conditioning (HVAC) systems, which can account for over half of the energy consumption in pharmaceutical plants.
Mentioned Compounds
Compound Name This compound Ethyl lactate Glycerol Lithium aluminium hydride N-methoxy-N-methyl amide Tetrahydrofuran
Elucidation of the Chemical Reactivity and Transformation Pathways of 2 Methyloxazole 4 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) in 2-Methyloxazole-4-carbaldehyde is a key center of reactivity, readily undergoing a variety of transformations typical of aldehydes. chemimpex.com
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. smolecule.com This fundamental reaction opens the door to the formation of a wide array of functional groups and more complex molecular architectures. chemimpex.com For instance, the addition of organometallic reagents like Grignard or organolithium reagents would lead to the formation of secondary alcohols.
Condensation Reactions
This compound readily participates in condensation reactions with various nucleophiles, a property that is widely exploited in the synthesis of more complex molecules. chemimpex.comcymitquimica.com A notable example is its reaction with hydrazines to form hydrazones. evitachem.com This type of reaction involves the formation of a new carbon-nitrogen double bond and is often a key step in the synthesis of biologically active compounds. evitachem.comchemimpex.com
| Reactant | Product Type | Significance |
| Hydrazine (B178648) derivatives | Hydrazones | Formation of C=N bonds, key in medicinal chemistry. evitachem.com |
| Amines | Imines (Schiff bases) | Versatile intermediates in organic synthesis. |
| Compounds with active methylene (B1212753) groups | α,β-Unsaturated compounds | Knoevenagel and similar condensations for carbon-carbon bond formation. |
Oxidation and Reduction Pathways of the Carbaldehyde
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The transformation of the aldehyde to a carboxylic acid, yielding 2-Methyloxazole-4-carboxylic acid, is a common synthetic step. cymitquimica.com This can be achieved using a variety of oxidizing agents.
Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 4-hydroxymethyl-2-methyloxazole. lookchem.com This transformation is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.comthieme-connect.com A specific example involves the reduction of the related 2-Methyloxazole-4-carboxylic acid methyl ester with LiAlH4 to produce the corresponding alcohol. thieme-connect.com
| Transformation | Reagent Example(s) | Product |
| Oxidation | Potassium permanganate, Jones reagent | 2-Methyloxazole-4-carboxylic acid cymitquimica.com |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) smolecule.comthieme-connect.com | 4-hydroxymethyl-2-methyloxazole lookchem.com |
Wittig and Wittig-Horner Reactions for Olefin Formation
The Wittig reaction and its variants, such as the Wittig-Horner reaction, are powerful methods for converting aldehydes into alkenes (olefins). This compound is a suitable substrate for these reactions, allowing for the introduction of a carbon-carbon double bond at the C4 position of the oxazole (B20620) ring. lookchem.com For example, it has been used in the synthesis of novel substituted cis/trans-2/4/5-(2-vinylstyryl)oxazoles via a Wittig reaction with a diphosphonium salt. lookchem.com This reaction is also a key step in the synthesis of complex natural products, such as the C9-C32 segment of phorboxazole A, where the aldehyde was coupled with a hydroxy alkene via a Wittig reaction. nih.gov
Reactivity of the Oxazole Ring System
The oxazole ring itself possesses a degree of aromaticity, which influences its reactivity.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution on the oxazole ring generally occurs at the C5 position, particularly when an electron-donating group is present. wikipedia.orgtandfonline.com The electron-withdrawing nature of the aldehyde group at the C4 position would likely deactivate the ring towards electrophilic attack, making such reactions challenging. However, the methyl group at the C2 position is electron-donating and could potentially direct electrophiles to the C5 position. While electrophilic substitution is a known reaction for oxazoles, specific studies on this compound are not extensively documented in the provided search results. It is known that oxazoles are less basic than imidazoles, with a pKa of 0.8 for the conjugate acid. wikipedia.org
| Position | Reactivity toward Electrophilic Attack | Influencing Factors |
| C5 | Most likely site for electrophilic substitution. wikipedia.orgtandfonline.com | Activated by the C2-methyl group, deactivated by the C4-carbaldehyde. |
| C2 | Deprotonation can occur at this position. wikipedia.org | The C-H bond at C2 is the most acidic on the oxazole ring. tandfonline.com |
| C4 | Generally less reactive towards electrophiles. | Deactivated by the attached aldehyde group. |
Regioselective Lithiation and Subsequent Functionalization
The oxazole ring, while aromatic, possesses protons that can be abstracted by strong bases, leading to the formation of organolithium intermediates. These intermediates are valuable for introducing a variety of functional groups in a regioselective manner. For 2-methyloxazole (B1590312) derivatives, lithiation typically occurs at the C5 position, which is the most acidic site on the ring, especially when the C2 position is already substituted. thieme-connect.de Research on the closely related 2-methyloxazole-4-carboxylic acid has shown that it readily forms the 5-lithio derivative upon treatment with n-butyllithium (n-BuLi). thieme-connect.de This lithiated species can then react with electrophiles. For instance, quenching the reaction with deuterium (B1214612) oxide (D₂O) results in the formation of 5-deuterio-2-methyloxazole-4-carboxylic acid in high yield. thieme-connect.de
This principle of C5-lithiation is a general strategy for functionalizing the oxazole core. sci-hub.se The process involves the deprotonation of the oxazole at a low temperature using a strong organolithium base, followed by the introduction of an electrophile to trap the resulting anion. clockss.org While the carbaldehyde group is sensitive to nucleophilic attack, its directing and activating effects, combined with carefully controlled reaction conditions (e.g., low temperatures), can favor lithiation at the adjacent C5 position.
Table 1: Regioselective Lithiation and Electrophilic Quench
| Starting Material | Reagents | Intermediate | Electrophile | Product |
| 2-Methyloxazole-4-carboxylic acid | 1. n-BuLi | 5-Lithio-2-methyloxazole-4-carboxylic acid | 2. D₂O | 5-Deuterio-2-methyloxazole-4-carboxylic acid thieme-connect.de |
Nucleophilic Displacement at the 2-Methyl Position
The methyl group at the C2 position of the oxazole ring is not inherently a leaving group for nucleophilic substitution reactions. However, it can be activated to facilitate such transformations. A common strategy involves the initial halogenation of the methyl group to form a 2-(halomethyl)oxazole. These halogenated derivatives are significantly more reactive and serve as versatile scaffolds for synthetic elaboration at the 2-position. nih.gov
Once activated, typically as a 2-(chloromethyl) or 2-(bromomethyl) derivative, the compound becomes an excellent substrate for substitution reactions with a wide range of nucleophiles. nih.gov The more reactive 2-bromomethyl analogue is particularly useful for C-alkylation reactions, for example, with stabilized carbanions like those derived from malonates. nih.gov
Diverse nucleophiles can be employed for this purpose:
Amines: Various amine nucleophiles can be used to prepare primary or secondary amines attached to the 2-methyl position. nih.gov
Alkoxides and Phenoxides: These oxygen-based nucleophiles generate ether-linked derivatives under mild conditions. nih.gov
Sulfur Nucleophiles: Reagents such as thiocyanate (B1210189) and thiophenoxide react efficiently to yield sulfur-functionalized analogues. nih.gov
Table 2: Examples of Nucleophilic Displacement at the Activated 2-Methyl Position
| Substrate Type | Nucleophile | Product Type |
| 2-(Halomethyl)oxazole | Amines | 2-(Aminomethyl)oxazoles nih.gov |
| 2-(Halomethyl)oxazole | Alkoxides/Phenoxides | 2-(Alkoxymethyl)oxazoles nih.gov |
| 2-(Halomethyl)oxazole | Sulfur Nucleophiles (e.g., Thiophenoxides) | 2-(Alkylthiomethyl)oxazoles nih.gov |
Formation of Key Derivatives and their Chemical Behavior
Conversion to Carboxylic Acid Derivatives (e.g., 2-Methyloxazole-4-carboxylic acid)
The aldehyde functional group at the C4 position of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 2-methyloxazole-4-carboxylic acid. This transformation is a standard process in organic synthesis, typically achieved using common oxidizing agents. The resulting product, 2-methyloxazole-4-carboxylic acid, is a stable, solid compound with a melting point in the range of 182-187 °C. sigmaaldrich.com It serves as a valuable building block in its own right, for instance, in the palladium-catalyzed decarboxylative C-H cross-coupling reactions and for the preparation of dipeptides. sigmaaldrich.com The general procedure for obtaining the acid often involves the hydrolysis of the corresponding ester, which is synthesized first. sci-hub.se
Table 3: Oxidation of Aldehyde to Carboxylic Acid
| Starting Material | Reaction Type | Product | CAS Number | Molecular Formula |
| This compound | Oxidation | 2-Methyloxazole-4-carboxylic acid | 23012-17-1 sigmaaldrich.com | C₅H₅NO₃ sigmaaldrich.com |
Synthesis of Ethynyl (B1212043) Derivatives (e.g., 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole)
A significant transformation of this compound is its conversion into an ethynyl derivative, which can act as a key intermediate for further coupling reactions. thieme-connect.com For example, the synthesis of 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole has been successfully achieved. thieme-connect.comthieme-connect.de This multi-step process begins with the conversion of the aldehyde group into a dibromoolefin. This intermediate is then treated with a combination of sodium bis(trimethylsilyl)amide (NaHMDS) and methyllithium (B1224462) (MeLi) to generate an acetylide. The resulting acetylide is subsequently trapped with trimethylsilyl (B98337) chloride (TMSCl) to afford the desired 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole. thieme-connect.com This versatile intermediate can then be used in modified Sonogashira coupling reactions after in situ desilylation. thieme-connect.com
Table 4: Synthesis of an Ethynyl Derivative
| Starting Material | Key Steps | Reagents | Final Product |
| This compound | 1. Formation of dibromoolefin2. Conversion to acetylide3. Trapping with silyl (B83357) chloride | 1. CBr₄, PPh₃2. NaHMDS, MeLi3. TMSCl | 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole thieme-connect.com |
Preparation of Hydrazide Derivatives (e.g., 2-Methyloxazole-4-carbohydrazide)
The synthesis of hydrazide derivatives from this compound typically proceeds through an ester intermediate. The aldehyde is first oxidized to the carboxylic acid (as described in 3.3.1) and then esterified, or directly converted to an ester. This ester, such as methyl or ethyl 2-methyloxazole-4-carboxylate, can then be reacted with hydrazine hydrate (B1144303) to produce the corresponding carbohydrazide. researchgate.net This method is effective for preparing hydrazides from various oxazole carboxylates. researchgate.net The resulting 2-methyloxazole-4-carbohydrazide (B1296204) is a known compound, identified by CAS number 500341-65-1. lookchem.com These hydrazide derivatives are important intermediates, for example, in the synthesis of thieme-connect.comthieme-connect.deCurrent time information in Bangalore, IN.triazolo[4,3-a]piperazine structures. google.com
Table 5: Synthesis of a Hydrazide Derivative
| Intermediate | Reagent | Product | CAS Number | Molecular Formula |
| Methyl 2-methyloxazole-4-carboxylate | Hydrazine Hydrate | 2-Methyloxazole-4-carbohydrazide | 500341-65-1 lookchem.com | C₅H₇N₃O₂ lookchem.com |
2 Methyloxazole 4 Carbaldehyde As a Versatile Building Block in Organic Synthesis
Construction of Complex Heterocyclic Systems
The unique arrangement of atoms in 2-Methyloxazole-4-carbaldehyde provides a synthetically valuable platform for constructing intricate heterocyclic structures. The presence of the aldehyde group offers a reactive site for carbon-carbon and carbon-heteroatom bond formation, enabling chemists to elaborate upon the core oxazole (B20620) structure. chemimpex.com
Annulated heterocycles, where one or more rings are fused to the initial ring, often exhibit unique biological and physical properties. The aldehyde functionality of this compound is a key handle for the construction of such fused systems. Through condensation reactions with various binucleophilic reagents, the aldehyde can participate in the formation of a new ring fused to the oxazole core. For instance, reactions with compounds containing adjacent nucleophilic groups can lead to the formation of oxazolopyridines, oxazolopyrimidines, or other related fused bi-heterocyclic systems. The ability of the compound to undergo diverse reactions like cycloadditions further positions it as a valuable tool for chemists aiming to create complex molecular architectures. chemimpex.com
Beyond simple annulation, this compound serves as a foundational element for integration into larger, multicyclic frameworks. Its aldehyde group can act as an electrophilic partner in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig-type reactions, and multicomponent reactions. These transformations attach the oxazole moiety to other cyclic or acyclic fragments, paving the way for the assembly of complex structures found in bioactive natural products and pharmaceutical agents. chemimpex.com The oxazole ring itself is a stable aromatic system that can endure various reaction conditions, making it a reliable component within a larger molecular design. thieme-connect.de
Oxazoles are an important class of five-membered heterocycles, and their substituted derivatives are of great interest. nih.gov While numerous methods exist for the de novo synthesis of disubstituted oxazoles, such as the Robinson-Gabriel, van Leusen, or Bredereck reactions, this compound provides a convenient, pre-formed scaffold for creating 2,4-disubstituted oxazoles. pitt.eduijpsonline.com The methyl group at the C2 position is one substituent, and the aldehyde at the C4 position can be readily transformed into a wide array of other functional groups. For example, oxidation of the aldehyde yields a carboxylic acid, reduction provides an alcohol, and reaction with organometallic reagents can introduce alkyl or aryl groups. This strategic modification of the existing aldehyde allows for the synthesis of a library of 2,4-disubstituted oxazoles from a single, readily available intermediate.
Contribution to Advanced Organic Scaffolds
The utility of this compound extends to its role as a precursor for advanced organic scaffolds that are central to modern drug discovery and materials science.
The aldehyde group is a versatile functional group that can be readily converted into various nitrogen-containing moieties. This makes this compound a valuable precursor for a range of nitrogen-rich compounds. chemimpex.com Key transformations include reductive amination to form primary, secondary, or tertiary amines, and condensation with hydrazine (B178648) derivatives to form hydrazones. These reactions introduce new nitrogen atoms and functional handles into the molecule, which can be crucial for modulating biological activity or for further synthetic elaboration. nih.gov
Table 1: Conversion of Aldehyde to Nitrogen-Containing Groups
| Reagent | Resulting Functional Group |
|---|---|
| Ammonia (NH₃) followed by reduction | Primary Amine (-CH₂NH₂) |
| Primary Amine (R-NH₂) followed by reduction | Secondary Amine (-CH₂NHR) |
| Hydrazine (H₂NNH₂) | Hydrazone (=N-NH₂) |
In modern drug discovery, the generation of chemical libraries containing structurally diverse compounds is essential for identifying new therapeutic leads. evotec.com A diverse library enhances the probability of finding novel chemical scaffolds and mechanisms of action. evotec.comtargetmol.com this compound is an excellent starting point for creating such libraries. chemimpex.com Its stable core and highly reactive aldehyde group allow for a multitude of chemical modifications to be performed, leading to a wide array of derivatives from a single precursor. By reacting the aldehyde with a diverse set of reagents (e.g., different amines, Grignard reagents, Wittig ylides), a large library of related but structurally distinct oxazole-containing compounds can be rapidly synthesized. This approach is highly valuable in screening campaigns for new pharmaceutical and agrochemical agents. cymitquimica.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(phenylsulfonyl)-1,3-oxazole |
| 2,4-disubstituted oxazoles |
| 2,5-disubstituted oxazoles |
| 4,5-disubstituted oxazoles |
| 2-(halomethyl)-4,5-diaryloxazoles |
| 5-formyl oxazole |
| Bromooxazole |
| Carboxylic acid |
| Amine |
| Hydrazone |
| Oxime |
| Alcohol |
| Aldehyde |
| Isocyanide |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a crucial starting material for creating more complex oxazole derivatives suitable for palladium-catalyzed cross-coupling reactions. While the aldehyde itself does not directly participate as a coupling partner, it is readily converted into functional groups, such as halides or alkynes, which are essential for these transformations. This functional group manipulation allows the oxazole core to be integrated into larger molecular frameworks through powerful bond-forming strategies like the Sonogashira and Suzuki-Miyaura reactions.
Sonogashira Coupling Reactions and Derivatives
The Sonogashira reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials. mdpi.com For oxazole-containing compounds, this reaction provides a direct pathway to arylethynyl oxazole derivatives.
While this compound is not a direct substrate, it is a key precursor for generating the necessary alkyne coupling partner. Research has demonstrated a successful synthetic route where the aldehyde group is converted into a trimethylsilylethynyl group. thieme-connect.com This transformation proceeds through the formation of a dibromoolefin intermediate, followed by conversion to an acetylide and subsequent trapping with trimethylsilyl (B98337) chloride (TMSCl). thieme-connect.com The resulting intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, is a versatile building block for subsequent coupling reactions. thieme-connect.com
This silyl-protected oxazole can then participate in a modified Sonogashira coupling. The process involves an in situ desilylation using a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), which generates the terminal alkyne. This is immediately followed by the palladium-catalyzed coupling with various aryl or heteroaryl iodides to produce the desired 4-arylethynyl-2-methyloxazole derivatives. thieme-connect.comthieme-connect.de This strategy has been instrumental in creating analogues of MTEP (a metabotropic glutamate (B1630785) receptor 5 antagonist) for structure-activity relationship studies. thieme-connect.com
The general approach for synthesizing ethynyl (B1212043) oxazoles often relies on the Sonogashira coupling of a halogenated oxazole with a protected acetylene, followed by deprotection to yield the terminal alkyne, which is then ready for further "click chemistry" applications. chemrxiv.org
Table 1: Representative Conditions for Sonogashira Coupling of Oxazole Derivatives
| Component | Reagent/Condition | Purpose | Reference |
| Oxazole Precursor | 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole | Alkyne coupling partner (after desilylation) | thieme-connect.com |
| Coupling Partner | Aryl or Heteroaryl Iodide | Provides the aryl/heteroaryl moiety | thieme-connect.com |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Catalyzes the C-C bond formation | mdpi.comthieme-connect.com |
| Co-catalyst | Copper(I) Iodide (CuI) | Often used in traditional Sonogashira reactions | mdpi.com |
| Base | Triethylamine (Et₃N) | Neutralizes the HX byproduct | chemrxiv.org |
| Desilylation Agent | Tetrabutylammonium fluoride (Bu₄NF) | Removes the trimethylsilyl protecting group in situ | thieme-connect.com |
| Solvent | Tetrahydrofuran (THF) | Reaction medium | chemrxiv.org |
Suzuki-Miyaura Cross-Coupling Applications of Oxazole Building Blocks
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures. researchgate.netyonedalabs.com The reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. yonedalabs.comfishersci.co.uk Key advantages include mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts. fishersci.co.ukfishersci.es
For the oxazole core derived from this compound to be utilized in Suzuki-Miyaura coupling, it must first be converted into a suitable coupling partner, typically a bromooxazole. An approach has been described for the multigram-scale synthesis of various 2-, 4-, and 5-bromooxazoles through regiocontrolled lithiation and subsequent reaction with an electrophilic bromine source. sci-hub.se These bromooxazole building blocks are then primed for Suzuki-Miyaura reactions.
The utility of these oxazole building blocks has been demonstrated in parallel synthesis efforts to create libraries of substituted oxazoles. sci-hub.se In these studies, various bromooxazoles were coupled with a wide range of organoboron derivatives. sci-hub.se The success of these couplings often depends on the specific reaction conditions, including the choice of catalyst, ligand, and base. Two common procedures have been highlighted for these transformations, demonstrating the tunability of the reaction for different substrates. sci-hub.se This methodology allows for the efficient preparation of diverse oxazole-containing compounds, which are of significant interest in medicinal chemistry and drug discovery. sci-hub.seresearchgate.net
Table 2: Comparison of Suzuki-Miyaura Reaction Conditions for Bromooxazoles
| Component | Method A | Method B | Reference |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | XPhos Pd G2 | sci-hub.se |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | XPhos (used in G2 precatalyst) | sci-hub.se |
| Base | Sodium Carbonate (Na₂CO₃) | Cesium Carbonate (Cs₂CO₃) | sci-hub.se |
| Solvent System | N-Methylpyrrolidone (NMP), H₂O | N-Methylpyrrolidone (NMP), 1,4-Dioxane, H₂O | sci-hub.se |
Applications of 2 Methyloxazole 4 Carbaldehyde in Medicinal Chemistry and Drug Discovery
Synthesis of Pharmaceutical Intermediates and Lead Compounds
2-Methyloxazole-4-carbaldehyde is a foundational component in the synthesis of pharmaceutical intermediates. lookchem.comchemimpex.comlookchem.com Its structure allows it to readily participate in various chemical reactions, including condensations, cycloadditions, and substitutions, making it an invaluable tool for medicinal chemists. lookchem.comchemimpex.com The compound's aldehyde group provides a reactive site for constructing more complex molecular frameworks, which is essential for developing lead compounds in drug discovery programs. chemimpex.com
The utility of this compound extends to the creation of novel drug candidates targeting a range of diseases. lookchem.comchemimpex.com A notable example is its use in the synthesis of oxazole (B20620) analogues of MTEP, which are being studied as mGluR5 antagonists for the potential treatment of drug abuse. thieme-connect.comthieme-connect.de In this process, the aldehyde group of this compound is chemically transformed into an arylethynyl group through a multi-step synthesis, demonstrating its role as a critical starting material for accessing complex and therapeutically relevant molecules. thieme-connect.com This adaptability makes it a valuable scaffold for generating new chemical entities with potential for clinical development. lookchem.comchemimpex.com
Design and Synthesis of Bioactive Derivatives
The core structure of this compound is a key platform for the design and synthesis of a variety of bioactive derivatives. The oxazole moiety is a recognized pharmacophore, and modifications originating from the parent aldehyde lead to compounds with diverse pharmacological activities. sci-hub.seijpsonline.com
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. chemimpex.comchemimpex.com The synthesis of novel compounds from this precursor is a key strategy in the search for new treatments for inflammatory conditions. chemimpex.commdpi.com
Research into related structures has shown that oxazole and isoxazole (B147169) derivatives can exhibit significant anti-inflammatory effects. mdpi.com For instance, a derivative of 2-methyloxazole (B1590312), N-Methoxy-N-methyloxazole-4-carboxamide, has been used to synthesize compounds that show potent inhibitory activity against cyclooxygenase (COX) enzymes. smolecule.com An in vitro assay demonstrated that these molecules could inhibit the COX-2 enzyme, a key target in anti-inflammatory therapy, with inhibitory activities ranging from 53.9% to 81.5% at a 5 µM concentration. smolecule.com This suggests that the 2-methyloxazole scaffold is a promising base for developing selective COX-2 inhibitors.
The 2-methyloxazole framework is a valuable starting point for developing new antimicrobial and antifungal compounds. chemimpex.comchemimpex.com The oxazole ring is present in various natural products and synthetic compounds that exhibit antibacterial and antifungal properties. sci-hub.se
While studies on this compound itself are part of a broader exploration, research on related heterocyclic systems underscores the potential of its derivatives. For example, pyrazolecarboxamide derivatives that incorporate an oxazole ring have been shown to possess good antifungal activity against various plant pathogens like G. zeae, F. oxysporium, and C. mandshurica. d-nb.infomdpi.com Similarly, novel isoxazole-based derivatives have been synthesized and tested for their efficacy against Candida albicans, with some compounds showing selective antifungal activity. mdpi.com These findings support the use of this compound as a foundational structure for creating new agents to combat microbial and fungal infections. chemimpex.commdpi.com
The 2-methyloxazole scaffold has emerged as a promising platform for the development of novel anticancer agents. chemimpex.com Research has focused on creating derivatives that can interfere with key processes in cancer cell proliferation.
A significant application of the 2-methyloxazole core is in the design of potent tubulin polymerization inhibitors, which are a major class of cytotoxic drugs used in cancer treatment. researchgate.net Scientists have synthesized a series of 2-methyl-4,5-disubstituted oxazoles designed as constrained analogues of Combretastatin (B1194345) A-4 (CA-4), a well-known natural antitubulin agent. researchgate.net
These compounds feature a 3′,4′,5′-trimethoxyphenyl ring, a key feature for tubulin binding, attached to the 2-methyloxazole nucleus. researchgate.net Detailed studies have shown that specific derivatives, such as compounds 4g and 4i , exhibit powerful antiproliferative activity against a panel of cancer cell lines, with IC₅₀ values in the nanomolar range, comparable to CA-4. researchgate.net The mechanism of action for these compounds involves binding to the colchicine (B1669291) site on tubulin, which inhibits microtubule polymerization and leads to cell cycle arrest and apoptosis. researchgate.net Compound 4i demonstrated significant antitumor activity in a mouse syngeneic model, reducing tumor mass at doses ten times lower than a CA-4 analogue, marking it as a candidate for further preclinical development. researchgate.net
Table 1: Antiproliferative and Tubulin Polymerization Inhibition Activity of Selected 2-Methyloxazole Derivatives
| Compound | R Group at C-5 Position | Antiproliferative Activity (IC₅₀ Range, nM) | Tubulin Polymerization Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 4g | m-fluoro-p-methoxyphenyl | 0.35 - 4.6 | ~0.8 |
| 4i | p-ethoxyphenyl | 0.5 - 20.2 | ~0.9 |
| CA-4 | (Reference) | 0.4 - 7.6 | 0.8 |
Data sourced from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Combretastatin A-4 (CA-4) |
| MTEP |
| N-Methoxy-N-methyloxazole-4-carboxamide |
| Compound 4g (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole) |
Anticancer Drug Candidates
Bioisosteric Replacements for Combretastatin A-4 (CA-4)
The principle of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties to enhance biological activity, is a cornerstone of modern drug design. In the field of anticancer research, derivatives of this compound have been successfully employed as bioisosteres for components of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. researchgate.netnih.gov
Researchers have designed and synthesized 2-methyloxazole derivatives as cis-constrained analogues of CA-4. researchgate.net In these analogues, the oxazole ring serves to replace the stilbene (B7821643) double bond of CA-4, locking the molecule in a conformation favorable for binding to the colchicine site on tubulin. This modification aims to overcome the issue of isomerization from the active cis- to the inactive trans-isomer observed with CA-4. mdpi.com
Detailed research has led to the synthesis of 2-methyl-4,5-disubstituted oxazoles that exhibit powerful antiproliferative activity against various cancer cell lines. researchgate.net These compounds often feature the 3',4',5'-trimethoxyphenyl ring, a key pharmacophore of CA-4, attached to either the C-4 or C-5 position of the 2-methyloxazole core. The other position is then substituted with various aryl groups to optimize activity.
For instance, compounds where the 3',4',5'-trimethoxyphenyl group is at C-4 and a substituted phenyl ring is at C-5 have shown exceptional potency. researchgate.net The data below highlights some of these findings.
Table 1: Antiproliferative Activity of 2-Methyloxazole-based CA-4 Analogues
| Compound ID | C-5 Substituent | IC₅₀ Range (nM) | Key Findings |
|---|---|---|---|
| 4g | m-fluoro-p-methoxyphenyl | 0.35 - 4.6 | Exhibited potent, broad-spectrum antiproliferative activity similar to CA-4. researchgate.net |
| 4i | p-ethoxyphenyl | 0.5 - 20.2 | Showed high potency, inhibited tubulin polymerization, and induced apoptosis. researchgate.net |
| CA-4 | (Reference) | Similar to 4g/4i | Potent natural antitubulin agent, used as a benchmark. researchgate.netmdpi.com |
These results demonstrate that the 2-methyloxazole core can effectively function as a bioisosteric replacement for the stilbene bridge in CA-4, leading to a new class of highly potent antitubulin agents. researchgate.net
Receptor Modulators (e.g., mGluR5 antagonists)
This compound is a pivotal intermediate in the synthesis of selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). lookchem.comthieme-connect.com These receptors are considered important targets for developing treatments for various central nervous system (CNS) disorders, including drug abuse. acs.orgresearchgate.net
The aldehyde functional group of this compound provides a reactive handle for constructing the complex structures required for mGluR5 antagonism. thieme-connect.com A key synthetic strategy involves converting the aldehyde into an arylethynyl group. This is typically achieved through a multi-step process, starting with the formation of a dibromoolefin from the aldehyde, followed by conversion to a terminal alkyne, which can then be coupled with various aryl or heteroaryl halides. thieme-connect.com
This synthetic route has been instrumental in creating oxazole-based analogues of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a well-established, potent, and selective noncompetitive mGluR5 antagonist. thieme-connect.comresearchgate.net By replacing the thiazole (B1198619) ring of MTEP with a 2-methyloxazole ring, researchers have been able to explore new chemical space and investigate the structure-activity relationships of these antagonists. thieme-connect.com
Table 2: Synthesis of mGluR5 Antagonists from this compound
| Starting Material | Key Transformation | Intermediate | Final Product Class |
|---|---|---|---|
| This compound | Conversion of aldehyde to ethynyl (B1212043) group | 2-Methyl-4-ethynyloxazole | 4-Arylethynyl-2-methyloxazole derivatives thieme-connect.com |
The development of these oxazole analogues has led to the identification of compounds with significantly enhanced potency compared to the original MTEP lead. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For derivatives of this compound, SAR investigations have been crucial in identifying the structural features that govern their potency as both antitubulin agents and mGluR5 antagonists. researchgate.netthieme-connect.com
In the context of CA-4 analogues, SAR studies have revealed that:
The 2-methyloxazole ring is an effective scaffold for creating cis-restricted, potent inhibitors of tubulin polymerization. researchgate.net
The substituent at the C-5 position of the oxazole ring significantly influences antiproliferative activity. As shown with compounds 4g (m-fluoro-p-methoxyphenyl) and 4i (p-ethoxyphenyl), specific substitutions can lead to nanomolar potency. researchgate.net
For mGluR5 antagonists, SAR studies based on the 2-methyloxazole scaffold have provided key insights:
The 2-methyloxazole core is a viable bioisostere for the thiazole ring in MTEP-like antagonists. thieme-connect.com
Modifications to the aryl group connected via the ethynyl linker are critical for potency. This has led to the discovery of compounds with substantially higher antagonist activity than MTEP. For example, research into MTEP analogues identified compounds 19 and 59 as having functional activity as mGluR5 antagonists that are 490 and 230 times greater, respectively, than MTEP itself. researchgate.net
Table 3: SAR Highlights of this compound Derivatives
| Derivative Class | Scaffold | Key Modification Area | Impact on Activity | Example Compound |
|---|---|---|---|---|
| Antitubulin Agents | 2-Methyloxazole | C-5 Aryl Substituent | Potency & Spectrum | 4i researchgate.net |
| mGluR5 Antagonists | 4-Ethynyl-2-methyloxazole | Terminal Aryl Group | Antagonist Potency | Analogues like 19 & 59 researchgate.net |
These studies underscore the value of this compound as a versatile platform for generating focused compound libraries to probe biological targets and refine pharmacological properties. smolecule.comthieme-connect.com
Biochemical Research Applications (e.g., as a reagent in biochemical assays)
Beyond its direct role in synthesizing potential drug candidates, this compound and its close derivatives are valuable tools in biochemical research. A related compound, 2-methyloxazole-4-carbohydrazide (B1296204), is noted for its use as a reagent in biochemical assays, where it can aid in studying enzyme activity and metabolic pathways. chemimpex.com
The chemical properties of these molecules make them suitable for various research applications:
Enzyme Inhibition Studies: As precursors to potent inhibitors (e.g., antitubulin agents), these compounds are used in assays to study the mechanisms of enzyme inhibition. For example, the oxazole analogues of CA-4 are used in tubulin polymerization assays to quantify their inhibitory effects and to study their binding kinetics at the colchicine site. researchgate.net
Probe Synthesis: The reactive aldehyde or related functional groups can be used to attach fluorescent tags or biotin (B1667282) labels, turning the molecule into a chemical probe to visualize or isolate its biological targets (e.g., tubulin, mGluR5) within cells or tissue extracts.
Combinatorial Biosynthesis: In the context of natural product synthesis, such as for epothilone (B1246373) analogues, enzymes have been shown to accept fragments derived from this compound, suggesting its utility in generating novel bioactive compounds through biosynthetic pathways. lookchem.com
The versatility of this chemical scaffold ensures its continued use as a fundamental reagent for exploring complex biological systems and mechanisms of action. chemimpex.com
Applications of 2 Methyloxazole 4 Carbaldehyde in Agrochemicals
Formulation of Crop Protection Agents
2-Methyloxazole-4-carbaldehyde plays a significant role as a starting material in the formulation of diverse crop protection agents. lookchem.com The compound's structure is a key component in the synthesis of more complex molecules intended for agricultural use. chemimpex.com Its reactivity allows it to be incorporated into various chemical frameworks, leading to the creation of active ingredients for products that protect crops from a range of threats. chemimpex.com The process often involves using the aldehyde as a reactive site for condensation and cyclization reactions to build larger, more specialized agrochemical molecules. chemimpex.comlookchem.com The stability and favorable chemical properties of the oxazole (B20620) ring system contribute to the development of effective agrochemical products. lookchem.com This makes this compound and its derivatives valuable in formulating agents that help manage pests and diseases, thereby supporting crop health. chemimpex.com
Design of Effective Pesticides and Herbicides
The design of modern pesticides and herbicides frequently involves the integration of heterocyclic scaffolds like the oxazole ring to achieve desired biological activity. This compound is explicitly identified as a precursor for the synthesis of pesticides. lookchem.com Its role as a building block is central to creating new active ingredients with specific modes of action against agricultural pests. chemimpex.com
Research into related oxazole structures highlights their importance in this field. For instance, various oxazolecarboxamides, which can be synthesized from oxazole intermediates, have been developed as potent herbicides. google.com A key application lies in the development of fungicides, a critical type of pesticide for controlling plant diseases. Recent studies have focused on synthesizing novel oxazole-based compounds to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a proven mechanism for fungicidal action. In one such study, a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were created and tested for their fungicidal properties. acs.org Although not directly synthesized from this compound, these structures demonstrate the successful incorporation of the oxazole moiety into highly effective fungicides.
Table 1: Fungicidal Activity of Synthesized Oxazole Derivatives Against M. grisea This table presents the median effective concentration (EC₅₀) values, which indicate the concentration of a compound required to inhibit 50% of the fungal growth. Lower values signify higher fungicidal efficacy.
| Compound ID | R (Substitution on Phenyl Ring) | EC₅₀ (μg/mL) |
| SEZA5 | 4-Fluoro | >50 |
| SEZA8 | 4-Methyl (p-tolyl) | 1.83 |
| SEZB1 | 2-Chloro | 0.96 |
| SEZC1 | 2,4-Dichloro | 0.39 |
| Data sourced from a study on novel oxazole derivatives as fungicidal candidates. acs.org |
The findings indicate that specific substitutions on the aryl group attached to the core structure significantly influence the fungicidal potency, demonstrating how molecular design starting from core structures like oxazoles can lead to effective pesticides. acs.org
Enhancement of Crop Protection Product Efficacy
The use of this compound and its derivatives contributes to the enhancement of crop protection product efficacy. chemimpex.com By serving as a foundation for novel active ingredients, it enables the development of agrochemicals with improved performance against target pests and diseases. chemimpex.com The creation of new molecular structures allows for mechanisms of action that can overcome resistance developed by pathogens to existing treatments.
Table 2: Research Findings on a Highly Active Oxazole-Based Fungicide
| Feature | Finding |
| Compound | N-((2-(2,4-Dichlorophenyl)thiazol-4-yl)methyl)-4-methyloxazole-5-carboxamide (SEZC1) |
| Target Pathogen | M. grisea (Rice blast fungus) |
| In Vitro Efficacy (EC₅₀) | 0.39 μg/mL |
| Mechanism of Action | Inhibition of Succinate Dehydrogenase (SDH), interfering with fungal energy metabolism. |
| Data derived from research on the discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives as SDH inhibitors. acs.org |
Potential Applications of 2 Methyloxazole 4 Carbaldehyde in Materials Science
Development of Advanced Materials
Research into 2-Methyloxazole-4-carbaldehyde is actively exploring its potential in the creation of advanced materials. chemimpex.com The compound's distinct chemical properties make it a subject of investigation for developing materials with improved performance characteristics. chemimpex.comnetascientific.comchemimpex.com The oxazole (B20620) ring structure is a key feature, contributing to the potential biological activity and unique molecular architecture of the resulting materials. chemimpex.com
The ability of this compound to participate in diverse chemical reactions, such as nucleophilic additions and cycloadditions, allows chemists to construct complex molecular architectures. chemimpex.com This versatility is crucial for designing and synthesizing advanced materials with tailored functionalities. Its utility is further enhanced by its favorable solubility and stability under various laboratory conditions. chemimpex.com
Use in Coatings and Polymer Synthesis
A significant area of interest for this compound within materials science is its application in coatings and polymer synthesis. chemimpex.comnetascientific.comchemimpex.com The compound's reactivity makes it a valuable component in the formulation of polymers and coatings with enhanced durability and chemical resistance. chemimpex.com
In polymer science, molecules like this compound can be used as monomers or building blocks to create polymers with specific, tailored mechanical properties. The aldehyde group can readily participate in condensation reactions, a fundamental process in the formation of many polymers. chemimpex.com This allows for the integration of the oxazole moiety into the polymer backbone, potentially imparting unique thermal, optical, or electronic properties to the final material.
The development of advanced coatings also stands to benefit from the inclusion of this compound. netascientific.comchemimpex.com Its derivatives can be incorporated into coating formulations to improve characteristics such as hardness, adhesion, and resistance to environmental degradation.
Exploration in Flavor and Fragrance Industry Applications
Beyond structural materials, this compound is also being explored for its potential applications in the flavor and fragrance industry. chemimpex.comlookchem.com Its unique molecular structure can serve as a precursor for the synthesis of novel aromatic compounds. lookchem.com
The chemical's ability to be transformed into a variety of other compounds allows for the development of new and complex scents and flavorings. lookchem.com These can then be incorporated into a wide array of consumer products, including perfumes, cosmetics, and various food items. lookchem.comsigmaaldrich.com The research in this area focuses on creating unique sensory experiences by leveraging the distinct chemical nature of the oxazole ring and its derivatives. lookchem.com
Advanced Spectroscopic and Computational Characterization of 2 Methyloxazole 4 Carbaldehyde and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is employed to confirm the identity and structure of 2-Methyloxazole-4-carbaldehyde. These techniques provide complementary information regarding the molecule's connectivity, molecular weight, and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule.
Detailed Research Findings: In the ¹H NMR spectrum of this compound, the aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The proton at position 5 of the oxazole (B20620) ring (H-5) typically resonates as a singlet around δ 7.5-8.5 ppm. rsc.org The methyl group protons at position 2 (CH₃) exhibit a characteristic singlet further upfield, generally around δ 2.4-2.6 ppm. For instance, in a synthesis utilizing this compound, the methyl protons were observed at δ 2.44 ppm and the H-5 proton at δ 7.49 ppm. whiterose.ac.uk
The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehyde carbon (CHO) is highly deshielded and appears significantly downfield, typically in the range of δ 180-190 ppm. The carbon atoms of the oxazole ring also show distinct signals; C2 (bearing the methyl group) and C4 (bearing the aldehyde) are found around δ 160-165 ppm and δ 140-145 ppm, respectively. whiterose.ac.uk The C5 carbon atom resonates near δ 134-136 ppm. whiterose.ac.uk The methyl carbon (CH₃) gives a signal in the upfield region, approximately at δ 14 ppm. whiterose.ac.uk Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to confirm the connectivity between protons and carbons, although specific 2D NMR studies for this compound are not widely published.
Table 1: Typical NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (CHO) | 9.5 - 10.5 (s) | 180 - 190 |
| Oxazole H-5 | 7.49 - 8.5 (s) | 134 - 136 |
| Methyl (CH₃) | 2.44 - 2.6 (s) | ~14 |
| Oxazole C-2 | - | 160 - 165 |
| Oxazole C-4 | - | 140 - 145 |
Data derived from published values for the compound and its derivatives. rsc.orgwhiterose.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns.
Detailed Research Findings: For this compound (C₅H₅NO₂), the calculated monoisotopic mass is 111.03203 Da. uni.lu High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would show a protonated molecular ion peak [M+H]⁺ at m/z 112.03931. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed at m/z 134.02125. uni.lu
The fragmentation pattern in mass spectrometry provides valuable structural information. While detailed experimental fragmentation data for this specific molecule is not extensively documented, patterns can be inferred from related oxazole structures. Common fragmentation pathways for oxazoles can include the loss of carbon monoxide (CO), cleavage of the formyl group (CHO), or loss of the methyl group. akjournals.comfarmaciajournal.com For instance, studies on related substituted oxazoles show fragmentation of the heterocyclic ring itself under electron impact (EI) conditions. farmaciajournal.comcore.ac.uk
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct / Ion | Predicted m/z |
|---|---|
| [M]⁺ | 111.03148 |
| [M+H]⁺ | 112.03931 |
| [M+Na]⁺ | 134.02125 |
| [M-H]⁻ | 110.02475 |
Data sourced from PubChemLite database predictions. uni.lu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule, while UV-Vis spectroscopy provides information about its electronic transitions.
Detailed Research Findings: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the aldehyde carbonyl group (C=O), which is expected in the region of 1690–1715 cm⁻¹. A related compound, 4-tosyloxazole-5-carbaldehyde, shows a strong C=O absorption at 1691 cm⁻¹. rsc.org The C-H stretch of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹. Vibrations associated with the oxazole ring (C=N and C-O-C stretching) appear in the fingerprint region, generally between 1500 and 1650 cm⁻¹. whiterose.ac.uk
UV-Vis spectroscopy of oxazole derivatives reveals electronic transitions within the molecule. researchgate.net The spectra typically show strong absorptions in the ultraviolet region corresponding to π→π* transitions of the conjugated system. Weaker n→π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms may also be observed at longer wavelengths. farmaciajournal.comresearchgate.net
Table 3: Characteristic IR and UV-Vis Absorption Data
| Spectroscopy | Feature | Expected Range / Value |
|---|---|---|
| IR | Aldehyde C=O Stretch | 1690 - 1715 cm⁻¹ |
| IR | Oxazole Ring Vibrations | 1500 - 1650 cm⁻¹ |
| UV-Vis | π→π* Transition | ~200 - 250 nm |
| UV-Vis | n→π* Transition | >300 nm |
Data inferred from analogous compounds. rsc.orgwhiterose.ac.ukfarmaciajournal.comresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: A published crystal structure for this compound is not currently available in open literature. However, structural characteristics can be reliably inferred from crystallographic data of closely related oxazole derivatives. X-ray studies on similar compounds, such as 5-methyl-1,2-oxazole-3-carboxylic acid, confirm the planarity of the oxazole ring system due to its aromatic character. The crystal packing in such derivatives is often stabilized by intermolecular interactions, including hydrogen bonds and π–π stacking. For this compound, it is expected that the oxazole ring is essentially planar, with the methyl and carbaldehyde substituents lying in or close to the plane of the ring to maximize conjugation and minimize steric hindrance.
Computational Chemistry and Theoretical Investigations
Computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data by providing deep insights into the molecule's electronic properties and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
DFT calculations are widely used to model the properties of oxazole derivatives, offering accurate predictions of molecular geometry, electronic structure, and spectroscopic features. worldscientific.com
Detailed Research Findings: Theoretical investigations using DFT methods, such as B3LYP with a 6-31G(d,p) or higher basis set, can be used to optimize the molecular geometry of this compound. worldscientific.comresearchgate.net These calculations typically confirm the planar structure of the oxazole ring.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of chemical stability and reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
Computational methods are also employed to predict spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is used to calculate NMR chemical shifts, which can then be compared with experimental results to aid in spectral assignment. worldscientific.com Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to provide a more detailed understanding of the vibrational modes. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While specific molecular dynamics (MD) simulations focusing solely on this compound are not extensively documented in publicly available research, the principles of this technique are widely applied to its derivatives and related oxazole-containing compounds to understand their conformational dynamics. MD simulations provide crucial insights into the flexibility and three-dimensional structure of molecules, which are essential for understanding their biological activity and interaction with target receptors.
For instance, a detailed conformational study on a synthetic analog of the bis-oxazole oxane fragment, a key structural element in the cytostatic agents phorboxazole A and B, utilized molecular modeling simulations to complement NMR spectroscopy data. These simulations were instrumental in resolving inconsistencies in preliminary structural studies and thoroughly sampling the conformational space available to the molecule. The results revealed that the six-membered oxane ring exists in a rapid equilibrium between two accessible chair conformers. researchgate.net Such analyses are critical for the rational design of novel therapeutic agents with similar structural motifs.
In another study, MD simulations were employed to investigate the binding of imidazo[2,1-b]oxazole derivatives to mutant BRAF kinase, a significant target in cancer therapy. africaresearchconnects.comtandfonline.comtandfonline.com These simulations, often run for durations such as 100 nanoseconds, help in determining the binding free energies and stability of the ligand-receptor complex. africaresearchconnects.comtandfonline.comnih.gov For example, one derivative, T2, was identified as having a more favorable binding free energy (−149.552 kJ/mol) compared to other tested compounds, suggesting a stronger interaction with the target protein. tandfonline.com
Similarly, MD simulations have been applied to isoxazole (B147169) derivatives, which are structurally related to oxazoles, to understand their interactions with biological targets like the farnesoid X receptor (FXR). mdpi.com These simulations can elucidate the conformational changes in both the ligand and the protein upon binding and identify key interactions, such as hydrogen bonds and salt bridges, that stabilize the complex. mdpi.com
The general approach for conducting MD simulations for conformational analysis of oxazole derivatives involves the following steps:
System Preparation: The initial 3D structure of the oxazole derivative is generated and optimized using quantum mechanical or molecular mechanics methods.
Solvation: The molecule is placed in a simulation box filled with a suitable solvent, typically water, to mimic physiological conditions.
Simulation: The system is subjected to a series of energy minimization and equilibration steps before the production run, where the trajectory of the atoms is calculated over time by integrating Newton's equations of motion.
Analysis: The resulting trajectory is analyzed to understand the conformational landscape, identify stable conformers, and calculate various properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess stability and flexibility. mdpi.com
The table below summarizes typical parameters used in molecular dynamics simulations of oxazole and isoxazole derivatives based on available literature.
| Parameter | Description | Example Value/Software |
| Software | Program used to run the simulation | AMBER, AutoDock 4 rroij.com |
| Force Field | Set of parameters to describe the potential energy of the system | MM+ researchgate.net |
| Simulation Time | Duration of the production MD run | 100 ns tandfonline.comnih.gov |
| Solvent Model | Model used to represent water molecules | Explicit (e.g., TIP3P) |
| Temperature | Temperature at which the simulation is run | 1000 K (in vacuo) researchgate.net |
| Pressure | Pressure at which the simulation is run | 1 atm (for NPT ensemble) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique frequently applied to series of oxazole derivatives to correlate their chemical structures with their biological activities. This method is instrumental in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent and selective therapeutic agents.
While specific QSAR studies on this compound are not prominent, extensive research has been conducted on its derivatives. These studies aim to identify the key structural features and physicochemical properties that govern the biological effects of these compounds.
A notable example is the 3D-QSAR study on imidazo[2,1-b]oxazole derivatives as potential inhibitors of mutant BRAF kinase. africaresearchconnects.comtandfonline.comtandfonline.com This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build predictive models. The CoMSIA/SEHA model, in particular, demonstrated robust predictive power with a Q² of 0.578, an R² of 0.828, and a predictive R² (R²pred) of 0.74. africaresearchconnects.comtandfonline.com The contour maps generated from these models helped identify regions where modifications to the chemical structure could enhance anticancer activity. africaresearchconnects.comtandfonline.comtandfonline.com
In a similar vein, 3D-QSAR studies have been performed on isoxazole derivatives targeting the farnesoid X receptor (FXR). mdpi.com The developed CoMFA and CoMSIA models showed strong predictive ability, with the CoMSIA model yielding a q² of 0.706, an r² of 0.969, and an r²pred of 0.866. mdpi.com The contour maps from this analysis indicated that hydrophobicity at the R2 position and an electronegative group at the R3 position were crucial for agonistic activity. mdpi.com
Furthermore, 2D- and 4D-QSAR models have been developed for a series of oxazole and oxadiazole derivatives active against Leishmania infantum. mdpi.com By clustering the compounds based on structural similarity, the researchers were able to develop statistically robust models with improved predictive ability (2D-QSAR: R² = 0.90, R²pred = 0.82; 4D-QSAR: R² = 0.80, R²pred = 0.64). mdpi.com
The general workflow for a QSAR study on oxazole derivatives involves:
Data Set Preparation: A series of structurally related oxazole derivatives with their corresponding biological activities (e.g., IC₅₀ or EC₅₀ values) are collected.
Molecular Descriptors Calculation: Various physicochemical, topological, and electronic descriptors are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
The following table summarizes key findings from representative QSAR studies on oxazole and isoxazole derivatives.
| Derivative Series | Biological Target/Activity | QSAR Model | Key Statistical Parameters |
| Imidazo[2,1-b]oxazole | Mutant BRAF kinase inhibition | CoMSIA/SEHA | Q² = 0.578, R² = 0.828, R²pred = 0.74 africaresearchconnects.comtandfonline.com |
| Isoxazole | Farnesoid X Receptor (FXR) agonism | CoMSIA | q² = 0.706, r² = 0.969, r²pred = 0.866 mdpi.com |
| Oxazole and Oxadiazole | Antileishmanial activity | 2D-QSAR | R² = 0.90, R²pred = 0.82 mdpi.com |
| Thiazolidine-2,4-dione-oxazole | PPAR-γ agonism | Atom-based 3D-QSAR | R² = 0.9355, Q² = 0.9075 worldscientific.com |
These studies underscore the utility of QSAR in the advanced characterization of oxazole derivatives, providing a theoretical framework for the design of new molecules with desired biological activities.
Future Perspectives and Emerging Research Directions for 2 Methyloxazole 4 Carbaldehyde Research
Exploration of Novel Reaction Pathways and Methodologies
The synthesis of oxazole (B20620) derivatives has traditionally relied on established methods like the Robinson-Gabriel, Fischer, and Van Leusen syntheses. irjmets.comtandfonline.com However, the future of 2-Methyloxazole-4-carbaldehyde chemistry lies in the development of novel, more efficient, and regioselective reaction pathways.
Emerging research focuses on metal-catalyzed cross-coupling reactions to create substituted oxazoles. irjmets.com For instance, one-pot methodologies combining oxazole synthesis with Suzuki-Miyaura coupling reactions are being developed to produce highly substituted oxazoles with good yields. tandfonline.com These methods allow for the direct arylation and functionalization of the oxazole core, providing access to a wider range of derivatives. tandfonline.com Another area of exploration is the use of diazoketones with amides in the presence of copper(II) triflate as a catalyst for the synthesis of 2,4-disubstituted oxazoles. tandfonline.com
Furthermore, the direct deprotonation and metalation of the oxazole ring are being investigated to allow for site-selective functionalization. nih.gov For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position enables subsequent reactions with various electrophiles, offering a general pathway to 2,5-disubstituted oxazoles. nih.gov Research into the regiocontrolled lithiation followed by reaction with electrophilic bromine sources is also paving the way for the synthesis of specific bromooxazole building blocks, which are valuable for further synthetic transformations. sci-hub.se
The table below summarizes some of the novel reaction pathways being explored for oxazole synthesis.
| Reaction Pathway | Description | Key Reagents/Catalysts | Potential Advantage |
| One-Pot Suzuki-Miyaura Coupling | Combines oxazole formation and C-C bond formation in a single step. | Ni-catalyst, Boronic Acids | Increased efficiency, access to 2,4,5-trisubstituted oxazoles. tandfonline.com |
| Copper-Catalyzed Diazoketone Reaction | Reaction of diazoketones with amides. | Copper(II) triflate | Synthesis of 2,4-disubstituted oxazoles. tandfonline.com |
| Regiocontrolled Lithiation/Bromination | Site-selective lithiation followed by bromination. | n-BuLi, Electrophilic Bromine | Access to specific bromooxazole isomers for further coupling. sci-hub.se |
| Van Leusen Synthesis Improvement | Use of catalysts like β-cyclodextrin in water. | β-cyclodextrin | Greener, more efficient synthesis in aqueous media. tandfonline.com |
| 1,3-Dipolar Cycloaddition | Cycloaddition reactions to form the oxazole ring. | Varies | A fundamental approach to synthesizing the core structure. koreascience.kr |
Integration into High-Throughput Synthesis Platforms
The utility of this compound as a versatile building block makes it an ideal candidate for integration into high-throughput synthesis (HTS) and automated synthesis platforms. lookchem.com These platforms are crucial for rapidly generating large libraries of compounds for drug discovery and materials science research.
The development of robust and reliable synthetic methods, such as the flow chemistry-based oxidation of oxazolines to oxazoles, is a key enabler for HTS. rsc.org Flow reactors offer precise control over reaction parameters, leading to higher yields and purity, which is essential for automated synthesis. rsc.orgrsc.org The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using an automated flow reactor system, highlighting the potential for rapid library generation. rsc.org
Moreover, high-throughput screening techniques are being developed not just for biological activity but also for the optimization of reaction conditions and purification processes. acs.org For example, microplate spectroscopy can be used for the rapid screening of adsorbents to selectively remove impurities, a critical step in the purification of compound libraries generated via HTS. acs.org The inclusion of this compound and its derivatives in the catalogs of building blocks for chemical synthesis further underscores its importance in this area. lookchem.com
Expansion of Biomedical Applications Beyond Current Scope
While derivatives of this compound are known for their anti-inflammatory and antimicrobial properties, emerging research is uncovering a much broader range of biomedical applications. chemimpex.com The oxazole scaffold is proving to be a "privileged" structure in medicinal chemistry, with new derivatives showing potential in treating a variety of diseases. researchgate.netnih.gov
A significant area of expansion is in oncology. Novel 2-methyl-4,5-disubstituted oxazoles have been designed as potent antitubulin agents, acting as cis-constrained analogues of combretastatin (B1194345) A-4. researchgate.net Some of these compounds have shown exceptional antiproliferative activity in nanomolar concentrations and have demonstrated high antitumor activity in vivo. researchgate.net Other oxazole derivatives are being investigated as inhibitors of novel cancer targets such as STAT3 and G-quadruplexes. researchgate.net
Beyond cancer, research is exploring the use of oxazole-containing molecules for a range of therapeutic targets as detailed in the table below.
| Therapeutic Area | Specific Target/Application | Example/Finding |
| Anticancer | Tubulin polymerization inhibitors | 2-methyl-4,5-disubstituted oxazoles with IC50 values in the nanomolar range. researchgate.net |
| Anticancer | STAT3 and G-quadruplex inhibitors | Oxazole derivatives identified as potent inhibitors of these novel targets. researchgate.net |
| Antitubercular | DprE1 inhibitors | Benzothiazolylpyrimidine-5-carboxamides derived from related scaffolds show promise. rsc.org |
| Antiviral | Plant viruses (e.g., TMV) | Pyrazole-hydrazone derivatives containing an isoxazole (B147169) moiety (a related azole) show significant antiviral activity. mdpi.com |
| Cardiovascular Disease | GATA4-NKX2-5 Protein-Protein Interaction Inhibitors | Phenylisoxazole carboxamides (related azoles) identified as inhibitors of this key transcriptional synergy in cardiac gene activation. core.ac.uk |
| Antidiabetic | General | The oxazole scaffold is a component of antidiabetic drugs like aleglitazar. nih.gov |
Development of Sustainable and Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, and this compound is no exception. Future research will heavily focus on developing sustainable and environmentally benign processes for its production and the synthesis of its derivatives. ijpsonline.comirjmets.com This involves minimizing waste, using safer solvents, and improving energy efficiency. sigmaaldrich.comsigmaaldrich.com
Several green synthetic approaches are being applied to oxazole synthesis:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsonline.comijpsonline.com
Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields under mild conditions. ijpsonline.commdpi.com
Use of Greener Solvents and Catalysts: Research is ongoing into the use of water, ionic liquids, or deep-eutectic solvents to replace hazardous organic solvents. ijpsonline.com The use of biocatalysts or recyclable metal catalysts is also a key focus. irjmets.comtandfonline.com
Flow Chemistry: Continuous flow synthesis not only allows for better process control and safety but also improves energy efficiency and can lead to higher yields and purity, thus reducing waste. ijpsonline.comrsc.org
A large-scale preparation method for this compound has been developed, focusing on the reduction of an N-methoxy-N-methyl amide, which addresses the challenges of producing this compound in kilogram batches for industrial use. acs.org Furthermore, some commercial suppliers now provide "greener alternative" ratings for chemicals like this compound, based on principles such as waste prevention, use of safer solvents, and energy efficiency in their synthesis. sigmaaldrich.comsigmaaldrich.com This trend is expected to grow, driving the development of more sustainable manufacturing processes. Ozonation has also been studied as a potential degradation pathway for oxazoles, providing insights into their environmental fate. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
